N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
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Overview
Description
N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxybenzylidene group and a phenyldiazenyl group attached to an aniline backbone. Its molecular formula is C20H18N2O, and it has a molecular weight of 302.37 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline typically involves the condensation reaction between 3-methoxybenzaldehyde and 4-(phenyldiazenyl)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Amines, reduced derivatives
Substitution: Substituted aniline derivatives
Scientific Research Applications
N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural features and functional groups. The methoxybenzylidene and phenyldiazenyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxybenzylidene)-o-anisidine
- 2-amino-N-(2-hydroxy-3-methoxybenzylidene)aniline
- N’-(3-methoxybenzylidene)octadecanohydrazide
Uniqueness
N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline stands out due to its unique combination of methoxybenzylidene and phenyldiazenyl groups, which confer distinct chemical and biological properties. This compound’s structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
315675-76-4 |
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Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C20H17N3O/c1-24-20-9-5-6-16(14-20)15-21-17-10-12-19(13-11-17)23-22-18-7-3-2-4-8-18/h2-15H,1H3 |
InChI Key |
DQNZQXQHIRYVPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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